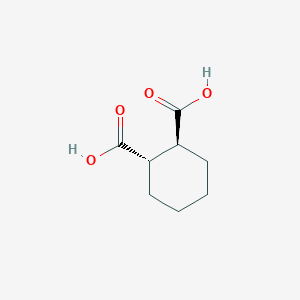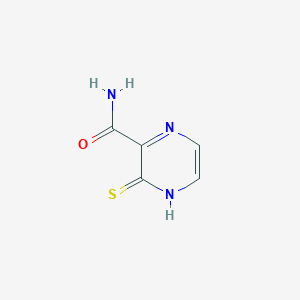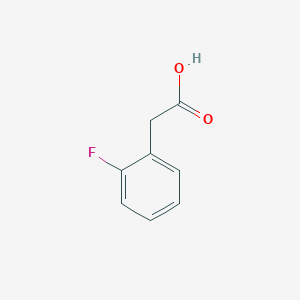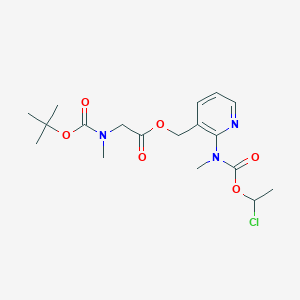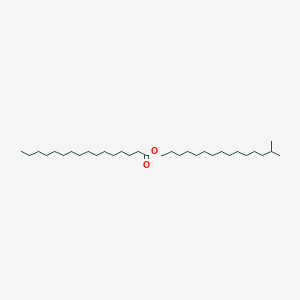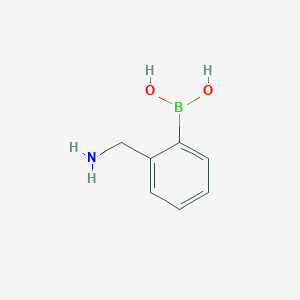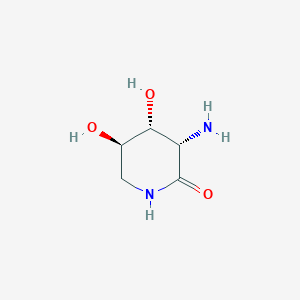![molecular formula C8H14N2Si B150966 2-[(Trimethylsilanyl)methyl]-pyrazine CAS No. 136825-38-2](/img/structure/B150966.png)
2-[(Trimethylsilanyl)methyl]-pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Trimethylsilanyl)methyl]-pyrazine is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a pyrazine derivative that has a trimethylsilylmethyl group attached to one of the nitrogen atoms. In
Applications De Recherche Scientifique
2-[(Trimethylsilanyl)methyl]-pyrazine has been extensively studied for its potential applications in various scientific research fields. One of the main areas of research is in the field of organic electronics. This compound has been used as a building block for the synthesis of organic semiconductors that can be used in electronic devices such as solar cells, transistors, and light-emitting diodes.
Another area of research is in the field of pharmaceuticals. 2-[(Trimethylsilanyl)methyl]-pyrazine has been shown to exhibit antitumor activity against various cancer cell lines. It has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.
Mécanisme D'action
The mechanism of action of 2-[(Trimethylsilanyl)methyl]-pyrazine is not fully understood. However, studies have shown that it interacts with specific proteins and enzymes in cells, leading to various biochemical and physiological effects.
Effets Biochimiques Et Physiologiques
Studies have shown that 2-[(Trimethylsilanyl)methyl]-pyrazine exhibits various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and induce cell cycle arrest. It has also been shown to modulate the expression of certain genes involved in cancer progression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-[(Trimethylsilanyl)methyl]-pyrazine in lab experiments is its stability. It is a relatively stable compound that can be easily synthesized and stored. It is also relatively non-toxic and can be used in various cell culture experiments without affecting cell viability.
However, one of the main limitations of using 2-[(Trimethylsilanyl)methyl]-pyrazine is its solubility. It is not very soluble in water, which can limit its use in certain experiments. It also has limited commercial availability, which can make it difficult to obtain for certain research projects.
Orientations Futures
There are several future directions for research on 2-[(Trimethylsilanyl)methyl]-pyrazine. One area of research is in the development of new organic semiconductors for use in electronic devices. Another area of research is in the development of new anticancer drugs based on the structure of 2-[(Trimethylsilanyl)methyl]-pyrazine. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in various other fields of research.
Méthodes De Synthèse
The synthesis of 2-[(Trimethylsilanyl)methyl]-pyrazine involves the reaction of 2,3-dichloropyrazine with trimethylsilylmethyl lithium in the presence of a catalyst such as copper iodide. The reaction yields 2-[(Trimethylsilanyl)methyl]-pyrazine as a white solid with a melting point of 90-91°C. The purity of the compound can be confirmed through various techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.
Propriétés
Numéro CAS |
136825-38-2 |
|---|---|
Nom du produit |
2-[(Trimethylsilanyl)methyl]-pyrazine |
Formule moléculaire |
C8H14N2Si |
Poids moléculaire |
166.3 g/mol |
Nom IUPAC |
trimethyl(pyrazin-2-ylmethyl)silane |
InChI |
InChI=1S/C8H14N2Si/c1-11(2,3)7-8-6-9-4-5-10-8/h4-6H,7H2,1-3H3 |
Clé InChI |
GRTWRTLCJXOMSO-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)CC1=NC=CN=C1 |
SMILES canonique |
C[Si](C)(C)CC1=NC=CN=C1 |
Synonymes |
Pyrazine, [(trimethylsilyl)methyl]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





